5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile
Description
5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile is a pyrazine derivative characterized by a hydroxyl (-OH) group at position 6 and an ethyl (-C₂H₅) substituent at position 4. This compound belongs to the pyrazine-2,3-dicarbonitrile family, a class of nitrogen-rich heterocycles with applications spanning medicinal chemistry, materials science, and catalysis. The presence of dual nitrile (-CN) groups at positions 2 and 3 enhances its electron-withdrawing properties, while the hydroxyl group introduces hydrogen-bonding capabilities, influencing solubility and reactivity .
Properties
CAS No. |
57005-62-6 |
|---|---|
Molecular Formula |
C8H6N4O |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
5-ethyl-6-oxo-1H-pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C8H6N4O/c1-2-5-8(13)12-7(4-10)6(3-9)11-5/h2H2,1H3,(H,12,13) |
InChI Key |
IYJMZYHPDQHTPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(NC1=O)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of ethyl-substituted precursors with nitrile groups in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to primary amines under hydrogenation conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of nitrile groups.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role in enzyme inhibition and as a potential therapeutic agent for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in scientific research .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The pyrazine-2,3-dicarbonitrile core allows diverse functionalization. Key analogues and their substituents are compared below:
Key Observations :
Physicochemical Properties
Table 1: Melting Points and Spectral Data
Key Observations :
- Melting Points : The hydroxyl-containing target compound is expected to have a higher melting point than 13h due to hydrogen bonding, though lower than 13j (239–240°C), where aryl stacking dominates .
- IR Spectra : The -CN stretch in the target compound (~2229 cm⁻¹) aligns with analogues, confirming minimal electronic perturbation from the ethyl/hydroxyl groups .
Electronic and Electrochemical Properties
Table 2: Redox and Computational Data
Key Observations :
- Electron-Accepting Capacity: The hydroxyl group slightly reduces electron-withdrawing strength compared to sulfanyl (Pc9) or cyano-rich analogues (M52-M55) .
- DFT Insights : Theoretical studies predict nucleophilic activity at the hydroxyl group, making the target compound reactive toward electrophiles .
Biological Activity
5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile (C8H8N4O) is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a hydroxyl group and two cyano groups attached to a pyrazine ring. The presence of these functional groups contributes to its biological activity, influencing its interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacteria | E. coli | 32 µg/mL |
| Bacteria | S. aureus | 16 µg/mL |
| Fungi | C. albicans | 64 µg/mL |
Anticancer Activity
The compound has also been studied for its anticancer properties . It has shown potential in inhibiting the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in:
- Decreased cell viability by 50% at a concentration of 25 µg/mL.
- Induction of apoptosis , as evidenced by increased levels of caspase-3 activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
- Membrane Disruption : Its hydrophobic properties allow it to integrate into lipid membranes, leading to increased permeability and eventual cell death.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, further contributing to its anticancer effects.
Research Findings
Recent studies have focused on the synthesis and characterization of derivatives of this compound to enhance its biological activity. Modifications to the pyrazine ring or the introduction of additional functional groups have been explored to improve potency and selectivity.
Table 2: Summary of Derivative Studies
| Derivative Name | Modification | Biological Activity |
|---|---|---|
| Compound A | Methyl group addition | Increased anticancer activity |
| Compound B | Fluorine substitution | Enhanced antimicrobial properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
